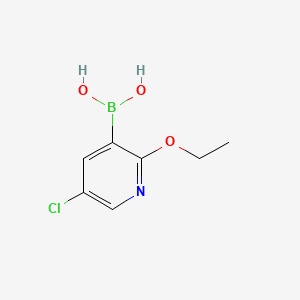![molecular formula C8H6BrFN2 B577700 5-溴-6-氟-1-甲基-1H-苯并[d]咪唑 CAS No. 1311197-80-4](/img/structure/B577700.png)
5-溴-6-氟-1-甲基-1H-苯并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . The specific synthesis process for “5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole” is not explicitly mentioned in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole” consists of a benzimidazole core with a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 1-position .
科学研究应用
结构分析与设计
- X射线衍射结构的同分异构体:对N-甲基苯并咪唑化合物的同分异构体进行研究,包括5-溴-1-甲基-2-[N-甲基-N-(2′-O-叔丁基碳酸乙基)-4′-氨基苯基]-1H-苯并[d]咪唑,通过NMR NOESY实验和X射线衍射分析揭示了它们的结构。这项研究有助于设计用于神经退行性疾病的淀粉样探针(Morais, Santos, Santos, & Paulo, 2012)。
制药研究
酶抑制剂的合成
对类似于5-溴-6-氟-1-甲基-1H-苯并[d]咪唑的取代氟苯并咪唑的研究表明它们作为5-脂氧合酶和可溶性环氧化酶的抑制剂,显示出抗炎活性的潜力(Nandha, Ramareddy, & Kuntal, 2018)。
抗菌和抗炎特性
苯并咪唑衍生物,包括类似于5-溴-6-氟-1-甲基-1H-苯并[d]咪唑的化合物,被发现具有显著的抗菌和体外抗炎活性。这突显了它们在治疗细菌感染和与炎症相关疾病中的潜在用途(Binoy, Nargund, Nargund, & Nargund, 2021)。
抗分枝杆菌活性
某些1H-苯并[d]咪唑衍生物显示出对结核分枝杆菌和牛分枝杆菌的有效抑菌活性,表明它们作为新型抗结核药物的潜力(Gobis, Foks, Serocki, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2015)。
抗癌潜力
对2-(苯基)-3H-苯并[d]咪唑-5-羧酸及其甲酯的研究,与5-溴-6-氟-1-甲基-1H-苯并[d]咪唑相关,突显了它们对乳腺癌细胞系的抗增殖作用,暗示了癌症治疗药物开发的线索(Karthikeyan, Solomon, Lee, & Trivedi, 2017)。
化学合成
- 衍生物的合成:对4,5-二氰基咪唑的衍生物和二聚体,包括1-甲基-2-氟-4,5-二氰基咪唑的化学合成,为生产苯并咪唑化合物的新方法提供了见解(Coad, Liu, & Rasmussen, 1999)。
作用机制
Target of Action
Imidazole derivatives are known to interact with a wide range of targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
It is noted that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are stable under room temperature and can dissolve in regular organic solvents .
生化分析
Biochemical Properties
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . Additionally, 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can bind to specific proteins, altering their conformation and activity, which can affect cellular processes such as signal transduction and gene expression .
Cellular Effects
The effects of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Furthermore, 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can affect the expression of genes involved in cell growth and survival, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen for potential therapeutic applications of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole.
Metabolic Pathways
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . Additionally, 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can bind to plasma proteins, affecting its bioavailability and distribution . These factors are important for understanding the pharmacodynamics and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole within cells can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent .
属性
IUPAC Name |
5-bromo-6-fluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVULBZDALTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=C(C=C21)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716498 |
Source


|
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311197-80-4 |
Source


|
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
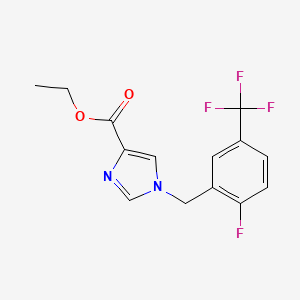
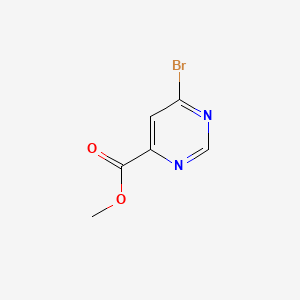
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
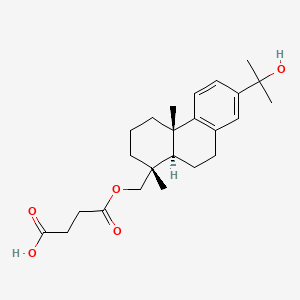
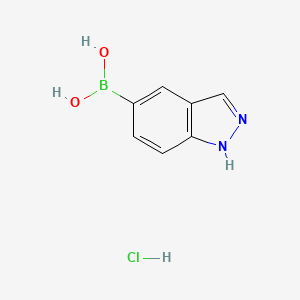

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)
